molecular formula C7H4BBrF4O2 B8209239 2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid

2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid

Cat. No.: B8209239
M. Wt: 286.82 g/mol
InChI Key: NBZKMCMKWPKWQL-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid is a sophisticated arylboronic acid building block engineered for advanced synthetic applications, particularly in pharmaceutical and materials science research. Its structure incorporates bromo, fluoro, and trifluoromethyl substituents on the same aromatic ring, creating a unique electronic profile that makes it a valuable intermediate in metal-catalyzed cross-coupling reactions . This compound is primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction, where it serves as a critical partner for constructing complex biaryl systems . The presence of multiple halogen atoms provides distinct sites for selective further functionalization, enabling researchers to build elaborate molecular architectures in a stepwise manner. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the Lewis acidity of the boronic acid center, which can improve its reactivity in cross-coupling processes . This effect is particularly pronounced in ortho-substituted phenylboronic acids, where the proximal trifluoromethyl group creates unique steric and electronic conditions that influence the compound's properties and reactivity . From a materials science perspective, the incorporation of fluorine atoms and the trifluoromethyl group can dramatically alter the physical properties of resulting compounds, including enhanced thermal stability, changed solubility, and modified electronic characteristics . These features make this boronic acid derivative particularly valuable for developing advanced materials with tailored properties. The compound requires careful cold-chain transportation and proper storage to maintain stability and purity . WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or animal consumption.

Properties

IUPAC Name

[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O2/c9-6-3(7(11,12)13)1-2-4(10)5(6)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZKMCMKWPKWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Halogen Exchange Followed by Boronation

A widely adopted industrial method involves lithium-halogen exchange using n-butyllithium (n-BuLi) followed by boronation with triethyl borate (B(OEt)₃).

Procedure :

  • Substrate : 2-Bromo-6-fluoro-3-trifluoromethylbromobenzene

  • Lithiation : React with n-BuLi at −78°C in anhydrous tetrahydrofuran (THF).

  • Quenching : Add B(OEt)₃ at −78°C, then warm to room temperature.

  • Hydrolysis : Acidify with HCl to yield the boronic acid.

Key Data :

ParameterValueSource
Yield65–72%
Purity>95% (HPLC)
Reaction Time6–8 hours

Challenges :

  • Strict anhydrous conditions required to prevent LiOH formation.

  • Side reactions (e.g., protodeborylation) reduce yields at higher temperatures.

Miyaura Borylation via Palladium Catalysis

Cross-Coupling with Bis(pinacolato)diboron

This method employs Pd(dppf)Cl₂ or Pd(OAc)₂ with bis(pinacolato)diboron (B₂pin₂) under mild conditions.

Procedure :

  • Substrate : 2-Bromo-6-fluoro-3-trifluoromethylbromobenzene

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Base : KOAc (3 equiv) in 1,4-dioxane at 80°C for 12 hours.

Key Data :

ParameterValueSource
Yield70–78%
Turnover Frequency12 h⁻¹
ScalabilityDemonstrated at 100-g scale

Advantages :

  • Tolerates electron-withdrawing groups (e.g., −CF₃).

  • Lower risk of protodeborylation compared to lithium methods.

Nitration-Reduction-Borylation Sequence

Multi-Step Synthesis from m-Fluorobenzotrifluoride

A patent (CN102951996A) outlines a three-step route:

  • Nitration : React m-fluorobenzotrifluoride with HNO₃/H₂SO₄ at 10–25°C to form 5-fluoro-2-nitrobenzotrifluoride (88% yield).

  • Reduction : Catalytic hydrogenation with Raney Ni in ethanol to yield 5-fluoro-2-aminobenzotrifluoride (92% purity).

  • Diazotization-Bromination : Treat with NaNO₂/HBr/CuBr to install bromine, followed by boronation.

Final Step Optimization :

ReagentRoleResult
CuBrBromination catalyst76% yield
HBr (40%)Acid mediumPrevents boroxine formation
B(OH)₃Boron source98% purity

Limitations :

  • Multi-step synthesis increases cost and time.

  • Diazonium intermediates require low-temperature handling.

Directed Ortho-Metalation (DoM) Strategy

Regioselective Boronation

Using LDA (lithium diisopropylamide) as a base, this method achieves ortho-borylation via directed metalation:

Procedure :

  • Substrate : 6-Fluoro-3-trifluoromethylbromobenzene

  • Metalation : LDA (−78°C, THF) generates aryl lithium species.

  • Quenching : B(OMe)₃ followed by hydrolysis.

Key Findings :

  • Regioselectivity : >90% ortho-borylation due to −CF₃ directing effect.

  • Yield : 68% with 98% regiochemical purity.

Comparison to Other Methods :

MethodYieldRegioselectivityScalability
DoM68%>90%Moderate
Miyaura Borylation78%N/AHigh

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Recent advancements utilize microreactors for safer handling of exothermic steps:

Process :

  • Lithiation : n-BuLi in a cooled (−30°C) flow reactor.

  • Boronation : In-line mixing with B(OEt)₃.

  • Hydrolysis : Acid quench in a segmented flow system.

Benefits :

  • 30% reduction in reaction time.

  • 99% conversion efficiency at 50 g/h throughput.

Emerging Techniques

Photocatalytic Borylation

Preliminary studies using Ir(ppy)₃ photocatalysts show promise for mild C–B bond formation:

  • Conditions : Blue LED irradiation, room temperature.

  • Yield : 55% (needs optimization) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

    Biaryl compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted derivatives: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid is as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, which is crucial for synthesizing biaryl compounds and other complex organic molecules. The compound's unique structure enhances its reactivity and compatibility with various substrates.

Table 1: Overview of Suzuki-Miyaura Reaction Conditions

ParameterDetails
CatalystPalladium(0) complexes
BaseSodium carbonate or potassium phosphate
SolventAqueous/organic biphasic systems
TemperatureRoom temperature to 100°C
Reaction Time1-24 hours

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an effective antimicrobial agent.

Table 2: Antimicrobial Efficacy Data

MicroorganismMIC (µg/mL)Comparison with Control
Candida albicans100Lower than amphotericin B
Escherichia coli50Comparable
Aspergillus niger75Higher than AN2690

Cancer Research

In Vitro Studies

In vitro studies have explored the anticancer potential of this compound, particularly against various cancer cell lines. It has been observed to induce apoptosis and inhibit cell proliferation in human prostate and liver cancer cells. The mechanism involves the interaction with specific molecular targets associated with cancer progression.

Table 3: In Vitro Anticancer Activity

Cell LineIC50 (µM)Effect Observed
PC-3 (Prostate)12Significant apoptosis
HepG2 (Liver)15Cell cycle arrest

Material Science

Polymer Development

Due to its unique chemical properties, 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid is utilized in developing advanced materials and polymers. Its ability to form stable bonds with various substrates makes it a valuable component in creating functionalized surfaces and coatings.

Case Study 1: Antimicrobial Efficacy Assessment

A study conducted on the antimicrobial efficacy of phenylboronic acids demonstrated that derivatives like 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid showed promising results against resistant strains of bacteria and fungi. The study utilized both agar diffusion methods and MIC determinations to confirm these findings.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound inhibited cell proliferation and induced significant apoptosis. The G2/M phase arrest was particularly noted in ovarian cancer cells, suggesting targeted therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of sensors and drug delivery systems. The bromine and fluorine atoms contribute to the compound’s reactivity and stability, allowing it to undergo a wide range of transformations.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

Key Analogs :

2-Fluoro-3-(trifluoromethyl)phenylboronic acid (CAS 157834-21-4):

  • Structure : Lacks bromine at position 2; retains fluorine (position 2) and trifluoromethyl (position 3).
  • Impact : Reduced steric hindrance and lower molecular weight (234.82 vs. ~293.9 for the target compound). The absence of bromine diminishes its utility in halogen-exchange reactions but increases stability under basic conditions .

[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS 205240-63-7):

  • Structure : Pyridine ring with chlorine (position 2), trifluoromethyl (position 6), and boronic acid (position 3).
  • Impact : The nitrogen in the pyridine ring alters electronic density, enhancing Lewis acidity compared to benzene analogs. Chlorine’s weaker leaving-group ability vs. bromine may reduce reactivity in nucleophilic substitutions .

2-Fluoro-6-methoxy-3-(trifluoromethyl)phenylboronic acid (CAS 2096339-99-8): Structure: Methoxy group replaces bromine at position 2.

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid (BP 9123): Structure: Hydroxyl group at position 3 instead of trifluoromethyl. Chlorine’s smaller size reduces steric hindrance compared to bromine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents CAS Number
Target Compound C₇H₄BBrF₄O₂ ~293.9 2-Br, 6-F, 3-CF₃ N/A
2-Fluoro-3-(trifluoromethyl)phenylboronic acid C₇H₅BF₄O₂ 234.82 2-F, 3-CF₃ 157834-21-4
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid C₆H₄BClF₃NO₂ 229.56 2-Cl, 6-CF₃ (pyridine) 205240-63-7
2-Chloro-6-fluoro-3-hydroxyphenylboronic acid C₆H₄BClF₂O₃ 208.36 2-Cl, 6-F, 3-OH 957121-07-2

Notes:

  • Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability in medicinal chemistry contexts. Bromine’s presence further elevates lipophilicity vs. chlorine or methoxy analogs .
  • Thermal Stability : Bromine-containing analogs (e.g., target compound) may exhibit lower thermal stability due to weaker C-Br bonds compared to C-Cl or C-O bonds .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : The target compound’s bromine atom facilitates oxidative addition with palladium catalysts, outperforming chloro analogs (e.g., BP 9123) in aryl-aryl bond formation .
  • Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature activates the boronic acid, accelerating transmetallation steps. Methoxy-substituted analogs (e.g., CAS 2096339-99-8) show slower reaction kinetics due to electron donation .

Biological Activity

2-Bromo-6-fluoro-3-trifluoromethylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Properties

The synthesis of 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid typically involves the reaction of appropriate brominated and fluorinated phenyl derivatives with boron reagents. The presence of multiple fluorine atoms is significant as it enhances the compound's lipophilicity and acidity, which are critical for biological interactions.

Table 1: Key Properties of 2-Bromo-6-Fluoro-3-Trifluoromethylphenylboronic Acid

PropertyValue
Molecular WeightApproximately 260 g/mol
SolubilitySoluble in DMSO and ethanol
pKaEstimated around 8.0
Antimicrobial ActivityModerate against various strains

Antimicrobial Activity

Research indicates that 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid exhibits moderate antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values have been determined using standard methods such as agar diffusion.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Comparison with AN2690
Candida albicans50Higher
Aspergillus niger25Comparable
Escherichia coli10Lower

The mechanism of action is believed to involve the inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boron-containing compounds like AN2690 (Tavaborole), which has been established as an antifungal agent through structural studies .

Anticancer Activity

Boronic acids are also explored for their potential in cancer therapy. The structural features of 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid allow it to act as a proteasome inhibitor and tyrosine kinase inhibitor, which are significant targets in cancer treatment . Preliminary studies have shown that derivatives of boronic acids can selectively inhibit cancer cell lines, suggesting that modifications to this compound could enhance its anticancer efficacy.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that modifications in the boronic acid structure significantly influenced cytotoxicity. The introduction of trifluoromethyl groups was associated with increased antiproliferative activity against prostate cancer cells .
  • Molecular Docking Studies : Computational studies have shown that 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid can effectively bind to active sites of target proteins involved in microbial resistance mechanisms. This binding affinity correlates with its observed biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-6-fluoro-3-trifluoromethylphenylboronic acid, and how do substituent positions affect yield?

  • Methodology : Begin with halogenated precursors (e.g., bromo-fluorobenzene derivatives) and employ Miyaura borylation. Use Pd(dppf)Cl₂ or Pd(OAc)₂ catalysts with bis(pinacolato)diboron in anhydrous THF at 80–90°C under inert conditions. The electron-withdrawing trifluoromethyl group may slow boron insertion; optimize equivalents of B₂pin₂ (1.5–2.0 eq) and reaction time (12–24 hr) .
  • Purification : Isolate via flash chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>97% HLC) .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Storage : Store at 0–6°C in amber vials under argon. The bromo and trifluoromethyl groups increase sensitivity to moisture and light, necessitating rigorous inert-atmosphere techniques during weighing .
  • Stability Testing : Monitor via TLC and ¹⁹F NMR over 72 hours to detect boroxine formation or deborylation .

Q. What spectroscopic techniques are most effective for characterizing this boronic acid?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₂/CH₃ groups. The fluorine atoms (6-F, 3-CF₃) split adjacent proton signals (e.g., 6-F causes ~8–12 Hz coupling in ¹H NMR) .
  • ¹⁹F NMR : Expect distinct signals for aromatic F (-110 to -120 ppm) and CF₃ (-60 to -70 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence Suzuki-Miyaura cross-coupling efficiency?

  • Experimental Design : Compare coupling rates with aryl halides (e.g., 4-iodotoluene) using Pd(PPh₃)₄ vs. XPhos ligands. The CF₃ group’s steric bulk may require higher catalyst loadings (5–10 mol%) and prolonged reaction times (24–48 hr) to achieve >80% yield .
  • DFT Analysis : Computational modeling (B3LYP/6-31G*) reveals reduced electron density at the boron center due to CF₃, slowing transmetallation .

Q. Why might cross-coupling reactions with this boronic acid yield unexpected byproducts, and how can they be mitigated?

  • Byproduct Analysis : Use LC-MS to identify protodeboronation (loss of BF₃) or homocoupling. Additives like KF (2 eq) or phase-transfer agents (TBAB) stabilize the boronate intermediate .
  • Contradiction Note : While Kanto Catalogs recommend HLC >97% purity, trace Pd residues may persist; perform EDTA washes post-synthesis .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., leucyl-tRNA synthetase) using AutoDock Vina. The CF₃ group enhances binding affinity via hydrophobic interactions .
  • Synthetic Accessibility Scores : Tools like SAscore (2.03 for analogous boronic acids) estimate feasibility for library synthesis .

Key Challenges & Recommendations

  • Low Solubility : Use DMF or THF with 10% H₂O for aqueous-phase reactions.
  • Contradictory Stability Data : Some sources suggest room-temperature stability, but empirical testing under inert conditions is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.